molecular formula C13H24N2O4 B13748919 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

Cat. No.: B13748919
M. Wt: 272.34 g/mol
InChI Key: SXWHGPXVCZBQLF-UHFFFAOYSA-N
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Description

The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, an isopropyl substituent at position 4, and a carboxylic acid moiety at position 2. This structure is significant in organic synthesis, particularly as a building block for pharmaceuticals or peptides, where the Boc group enhances stability during reactions . Its synthesis likely involves coupling strategies or N-alkylation, akin to methods used for related piperazine derivatives .

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

InChI

InChI=1S/C13H24N2O4/c1-9(2)14-6-7-15(10(8-14)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17)

InChI Key

SXWHGPXVCZBQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

General Synthetic Strategy

The preparation of this compound typically involves:

  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen
  • Selective substitution at the 4-position of the piperazine ring with an isopropyl group
  • Installation or preservation of the carboxylic acid functionality at the 2-position

These steps are often carried out sequentially to ensure regioselectivity and functional group compatibility.

Detailed Preparation Procedure

Step 1: Formation of the Piperazine Core with 4-Isopropyl Substitution

The starting material is often a piperazine derivative or a suitably substituted precursor. The isopropyl group at the 4-position can be introduced via alkylation reactions using isopropyl halides or related electrophiles under controlled conditions to avoid over-alkylation.

Step 2: Protection of the Piperazine Nitrogen with the Boc Group

The nitrogen atom at position 1 of the piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) to yield the tert-butoxycarbonyl-protected amine. This step is crucial to prevent unwanted side reactions during subsequent transformations.

Step 3: Introduction or Preservation of the Carboxylic Acid Group at Position 2

The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde precursor at the 2-position or preserved if already present in the starting material. Alternatively, hydrolysis of ester intermediates can yield the free acid.

Representative Synthetic Route from Patent Literature

According to patent EP2727913A1, the preparation of (2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid involves:

  • Use of sec-butyllithium as a base to deprotonate intermediates selectively
  • Subsequent reaction with di-tert-butyl dicarbonate to install the Boc protecting group
  • Control of stereochemistry at the 2-position to obtain the (2R)-enantiomer

This method highlights the importance of strong bases and protecting group strategies in achieving the desired compound with high stereochemical purity.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Notes
1. Alkylation at 4-position Isopropyl halide, base (e.g., K2CO3) Introduce isopropyl substituent Requires control to avoid over-alkylation
2. Boc Protection of N1 Di-tert-butyl dicarbonate, base (TEA, NaHCO3) Protect nitrogen to prevent side reactions Standard protecting group in amine chemistry
3. Carboxylic acid introduction Oxidation or ester hydrolysis Install/preserve carboxylic acid group May require mild conditions to preserve Boc group
4. Stereochemical control (if needed) sec-Butyllithium, low temperature Obtain (2R)-enantiomer Critical for biological activity

Analytical and Research Findings on Preparation

  • Stereochemical Considerations: The (2R)-configuration is often targeted due to its relevance in biological activity. Use of chiral bases or chiral auxiliaries during synthesis can enhance enantiomeric purity.

  • Protecting Group Stability: The tert-butoxycarbonyl group is stable under mild acidic and neutral conditions but can be removed under strong acidic conditions, allowing for selective deprotection in multi-step syntheses.

  • Yield Optimization: Alkylation and protection steps require optimization of solvent, temperature, and stoichiometry to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran.

  • Purification: Final compounds are typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Summary and Professional Insights

The preparation of this compound is a multi-step process involving strategic protection, selective alkylation, and functional group transformations. The use of tert-butoxycarbonyl as a protecting group is standard in piperazine chemistry, facilitating controlled synthesis and purification. The stereochemical control at the 2-position is critical for the compound’s utility in medicinal chemistry.

Patent literature provides robust methodologies employing strong bases like sec-butyllithium and careful reaction condition control to achieve high stereochemical purity and yield. These methods are supported by general organic synthesis principles and have been validated in various piperazine derivative preparations.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions to yield the free amine

Scientific Research Applications

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Piperazine derivatives are known for their activity as anxiolytics and antidepressants.

Case Study:
A study exploring various piperazine derivatives found that modifications at the piperazine ring significantly affected binding affinity to serotonin receptors, suggesting that 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid may exhibit similar properties .

Antimicrobial Activity

Research indicates that piperazine derivatives can demonstrate antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Data Table: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Polymer Chemistry

The compound is being explored as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Case Study:
In a recent study on polymer composites, the incorporation of this piperazine derivative into polyurethanes resulted in improved tensile strength and flexibility compared to conventional formulations .

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Substituents (Positions) Key Features Reference
1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid C₁₄H₂₅N₃O₄ Boc (1), isopropyl (4), carboxylic acid (2) Boc protection enhances stability; carboxylic acid enables further coupling
4-Methylpiperazine-1-carboxylic acid C₆H₁₂N₂O₂ Methyl (4), carboxylic acid (1) Lacks Boc protection; simpler structure with lower steric hindrance
2-Methyl-2-propanyl 4-(2-cyano-4-formylphenyl)-1-piperazinecarboxylate C₁₇H₂₁N₃O₃ Boc (1), cyano/formylphenyl (4) Aromatic substituents may influence electronic properties and reactivity
(2S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid C₁₀H₁₆N₂O₅ Boc (1), oxo (6), carboxylic acid (2) Oxo group introduces polarity; stereochemistry affects biological activity
1-Boc-4-phenylpiperidine-4-carboxylic acid C₁₇H₂₄N₂O₄ Boc (1), phenyl (4), carboxylic acid (4) Piperidine ring (vs. piperazine) alters conformational flexibility

Physicochemical and Functional Properties

  • Boc Protection: The Boc group in the target compound and analogs (e.g., ) improves solubility in organic solvents and prevents unwanted side reactions during synthesis. However, it may reduce aqueous solubility compared to non-protected derivatives like 4-methylpiperazine-1-carboxylic acid .
  • Carboxylic Acid Functionality: The carboxylic acid at position 2 enables conjugation with amines or alcohols, making the compound versatile for forming amides or esters. This contrasts with esters (e.g., ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate in ), which require hydrolysis for further functionalization.

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H25N O4
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 261360-70-7

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, primarily enzymes and receptors involved in various metabolic pathways.

Key Interactions:

  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes that are crucial in metabolic processes, such as xanthine oxidase, which is involved in purine metabolism.
  • Receptor Modulation : It acts as a modulator for specific receptors, potentially influencing pathways related to inflammation and metabolic disorders.

Antidiabetic Effects

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. In vivo studies have shown reductions in hyperglycemia comparable to established antidiabetic drugs like rosiglitazone.

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is beneficial in reducing oxidative stress associated with various diseases, including diabetes and cardiovascular disorders.

Case Studies

  • In Vivo Testing in Diabetic Models :
    • A study conducted on db/db mouse models showed that treatment with the compound resulted in a significant reduction in blood glucose levels. The study highlighted the potential of this compound as a therapeutic agent for type 2 diabetes management.
  • Molecular Docking Studies :
    • Molecular docking analyses revealed strong binding affinity to targets such as xanthine oxidase, suggesting its potential as a lead compound for developing new inhibitors against this enzyme.

Data Tables

PropertyValue
Molecular FormulaC17H25N O4
Molecular Weight307.38 g/mol
CAS Number261360-70-7
Antidiabetic ActivitySignificant reduction in hyperglycemia
Enzyme TargetXanthine oxidase

Research Findings

Recent studies have focused on the synthesis of various analogs of this compound to enhance its biological activity and selectivity towards specific targets. The results indicate that modifications at certain positions can lead to improved efficacy and reduced side effects.

Notable Findings:

  • Selectivity : Certain derivatives showed enhanced selectivity towards xanthine oxidase compared to traditional inhibitors.
  • Bioavailability : Structural modifications have also been aimed at improving the bioavailability of the compound when administered orally.

Q & A

Q. What are the recommended synthetic routes for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperazine nitrogen. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Step 2 : Alkylation of the piperazine ring with propan-2-yl groups via nucleophilic substitution, often employing 2-bromopropane and a base like K₂CO₃ in DMF.
  • Step 3 : Carboxylic acid functionalization at the C2 position using chloroformate derivatives, followed by hydrolysis (e.g., LiOH in THF/MeOH) . Critical parameters include reaction temperature (0–25°C for Boc protection) and solvent polarity to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc/propan-2-yl substituents. Key signals include δ 1.4–1.5 ppm (tert-butyl protons) and δ 4.0–4.5 ppm (piperazine CH₂ groups) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the piperazine ring. Data collection requires high-resolution (<1.0 Å) single crystals .
  • HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS verifies purity (>95%) and molecular weight .

Q. What are typical impurities encountered during synthesis, and how are they identified?

Common impurities include:

  • Incomplete Boc Deprotection : Detected via LC-MS as a +100 Da adduct (uncleaved Boc group) .
  • Diastereomeric Byproducts : Arise from racemization during alkylation. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .
  • Oxidative Degradation Products : LC-MS identifies carboxylic acid derivatives formed under acidic conditions .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Engineering Controls : Fume hoods for reactions involving volatile solvents (DMF, THF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers in racemic mixtures .
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects rotational barriers in prochiral groups, informing stereochemical assignments .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Pd/C (5% w/w) enhances hydrogenolysis efficiency for Boc deprotection (yield >90%) .
  • Solvent Optimization : Switch from DMF to DMSO improves solubility of intermediates, reducing reaction time by 30% .
  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., epimerization) during carboxylic acid activation .

Q. How to design experiments assessing pharmacological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) quantify affinity for serotonin/dopamine receptors. Use HEK293 cells expressing human 5-HT₁A receptors .
  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .
  • ADME Profiling : Caco-2 cell monolayers predict intestinal absorption; PAMPA assays estimate blood-brain barrier permeability .

Q. What computational approaches model interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Key residues (e.g., Asp116 in 5-HT₁A) form hydrogen bonds with the carboxylic acid group .
  • MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) analyze conformational stability of the piperazine ring in lipid bilayers .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent bulk (e.g., tert-butyl) with logP and IC₅₀ values .

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